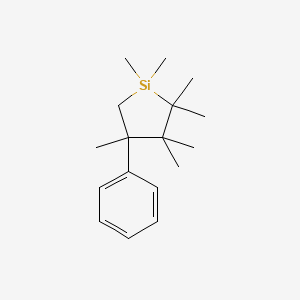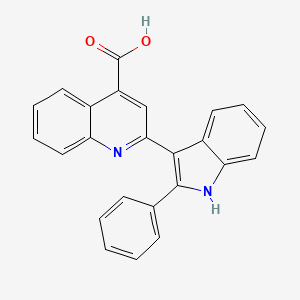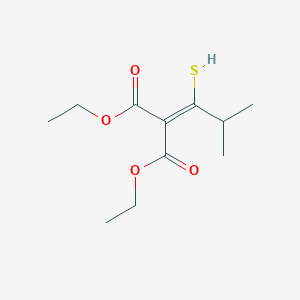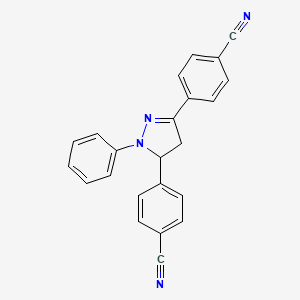
4,4'-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a phenyl group and benzonitrile moieties attached to the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of phenylhydrazine with benzaldehyde derivatives under acidic or basic conditions to form the pyrazoline intermediate, which is then oxidized to the pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide
Reducing Agents: Sodium borohydride, hydrogen gas
Catalysts: Hydrochloric acid, sodium acetate
Solvents: Ethanol, acetic acid
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用機序
The mechanism of action of 4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, modulating their functions .
類似化合物との比較
Similar Compounds
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
Uniqueness
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzonitrile groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
88405-23-6 |
|---|---|
分子式 |
C23H16N4 |
分子量 |
348.4 g/mol |
IUPAC名 |
4-[5-(4-cyanophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C23H16N4/c24-15-17-6-10-19(11-7-17)22-14-23(20-12-8-18(16-25)9-13-20)27(26-22)21-4-2-1-3-5-21/h1-13,23H,14H2 |
InChIキー |
DGTMRAVPMFBDIR-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


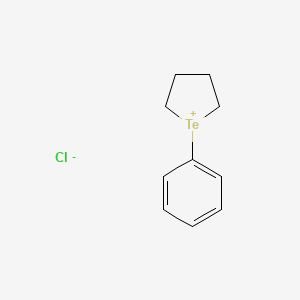
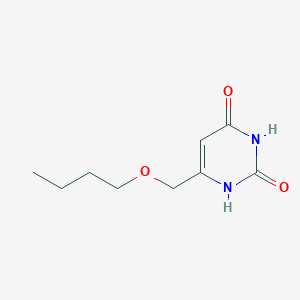


![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
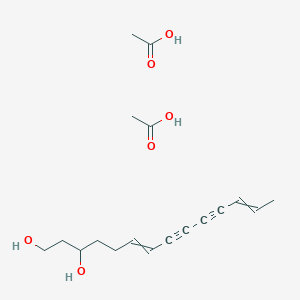
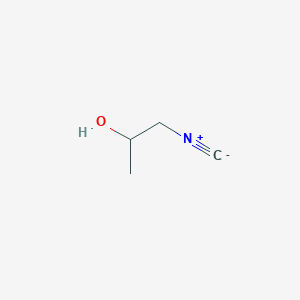
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
